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molecular formula C10H16N2O3 B1596098 Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- CAS No. 22397-31-5

Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-

Cat. No. B1596098
M. Wt: 212.25 g/mol
InChI Key: XEICSQLBXZSODE-UHFFFAOYSA-N
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Patent
US06670194B1

Procedure details

To a stirred solution of 2% (w/v) sodium hydroxide (5 mL) and diethylene glycol (5.3 g, 50 mmol) was added acrylonitrile (7.95 g, 150 mmol). The mixture was stirred at room temperature overnight and additioned with 50 mL dichloromethane. The organic layer was washed 2× with brine and dried (MgSO4). The solvent was removed by rotary evaporation. The oily residue was treated with 200 proof ethanol, and the solvent was removed by rotary evaporation. This was repeated 2× to remove excess unreacted acrylonitrile. The product was used without further purification
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:9])[CH2:4][O:5][CH2:6][CH2:7][OH:8].[C:10](#[N:13])[CH:11]=[CH2:12]>ClCCl>[C:10]([CH2:11][CH2:12][O:9][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:12][CH2:11][C:10]#[N:13])#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.3 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
7.95 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed 2× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The oily residue was treated with 200 proof ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove excess unreacted acrylonitrile
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)CCOCCOCCOCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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